2-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide can be achieved through a two-step substitution reaction. The first step involves the formation of an intermediate compound, which is then subjected to further substitution to yield the final product . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.
Scientific Research Applications
2-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities, including its role as an agonist for Liver X Receptors (LXRs).
Medicine: It has potential therapeutic applications due to its biological activities, including its use in the study of metabolic disorders and cardiovascular diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide involves its activation of Liver X Receptors (LXRs). These receptors are nuclear receptors that regulate the expression of genes involved in lipid metabolism, inflammation, and cholesterol homeostasis. By activating LXRs, this compound can modulate various metabolic pathways and exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide: This compound has a similar structure but contains a sulfonamide group instead of a benzamide group.
2-fluoro-6-{[2-(2-methoxy-4-(methylsulfonyl)methyl)phenyl}amino]benzoic acid: This compound belongs to the same class of 2-halobenzoic acids and derivatives.
Uniqueness
2-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide is unique due to its specific activation of Liver X Receptors (LXRs) and its potential therapeutic applications in metabolic disorders and cardiovascular diseases. Its structure allows for specific interactions with LXRs, making it a valuable compound for scientific research and potential therapeutic development.
Properties
IUPAC Name |
2-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2/c1-24-17-11-10-16(21-22-17)12-6-8-13(9-7-12)20-18(23)14-4-2-3-5-15(14)19/h2-11H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQFIZPNZKGZAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.